Ortho-Nitro vs. Para-Nitro Isomer: In Silico Predicted Physicochemical Divergence
Computational comparison of the target 2-nitro isomer with its direct 4-nitro analog (N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide) reveals a substantial difference in calculated lipophilicity (clogP) due to internal hydrogen bonding between the ortho-nitro group and the amide NH [1]. This intramolecular interaction is absent in the para isomer, leading to a higher effective polarity for the 2-nitro compound [1].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8 (predicted, ChemDraw/ALOGPS consensus for 2-nitro isomer) |
| Comparator Or Baseline | 4-nitro isomer: clogP ≈ 4.2 (predicted, same method) |
| Quantified Difference | Δ clogP ≈ -0.4 (target more polar) |
| Conditions | In silico prediction using fragment-based and atom-based methods, no experimental logP available in primary literature. |
Why This Matters
A lower clogP suggests superior aqueous solubility and potentially better in vitro assay compatibility, reducing the need for high DMSO concentrations that can confound screening results.
- [1] Molecular Operating Environment (MOE) Predictive Models / ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Available at: http://www.vcclab.org/lab/alogps/ (accessed April 29, 2026). View Source
